molecular formula C11H9F3N4O3S B1417559 Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate CAS No. 861211-33-8

Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B1417559
CAS No.: 861211-33-8
M. Wt: 334.28 g/mol
InChI Key: FGCIEPXUDMOZHU-UHFFFAOYSA-N
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Description

Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C11H9F3N4O3S and its molecular weight is 334.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . The pyrimidine ring may interact with nucleic acid-binding proteins, influencing DNA and RNA synthesis . These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces.

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. The compound binds to specific biomolecules, such as enzymes and receptors, through its thiazole and pyrimidine rings . This binding can result in enzyme inhibition or activation, depending on the target. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to reduced cell proliferation . Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, the compound can exhibit toxic or adverse effects, including organ damage and altered metabolic function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can be influenced by its interactions with specific cellular components, such as lipid membranes and cytoskeletal elements .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors . Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolic processes .

Properties

IUPAC Name

ethyl 2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O3S/c1-2-21-8(20)5-4-22-10(15-5)18-9-16-6(11(12,13)14)3-7(19)17-9/h3-4H,2H2,1H3,(H2,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCIEPXUDMOZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=NC(=CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate
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Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate
Reactant of Route 6
Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.